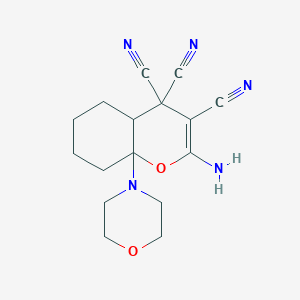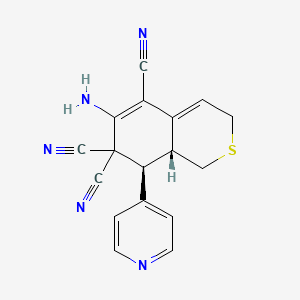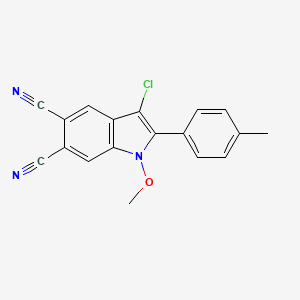![molecular formula C24H25NO6 B14944298 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-6-methyl-2H-pyran-2-one, 4-hydroxyphenethylamine, and 4-methoxybenzaldehyde. The synthesis could involve:
Condensation Reactions: To form the pyran ring and link the aromatic groups.
Amidation: To introduce the amide functionality.
Hydroxylation and Methoxylation: To introduce the hydroxyl and methoxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
相似化合物的比较
Similar Compounds
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide: Lacks the methoxy group.
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.
属性
分子式 |
C24H25NO6 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H25NO6/c1-15-13-21(27)23(24(29)31-15)20(17-5-9-19(30-2)10-6-17)14-22(28)25-12-11-16-3-7-18(26)8-4-16/h3-10,13,20,26-27H,11-12,14H2,1-2H3,(H,25,28) |
InChI 键 |
RONADUKSANSIBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)



![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
![3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14944233.png)
![7-(2,4-difluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14944234.png)
![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)
![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)
![(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
![2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14944273.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![6-(4-fluorophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14944282.png)
![3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
